2-Chloro-4-fluoro-5-nitrophenyl ethyl carbonate
Description
Molecular Architecture and Bonding Configurations
2-Chloro-4-fluoro-5-nitrophenyl ethyl carbonate (C₉H₇ClFNO₅) features a benzene ring core substituted with three functional groups: a chlorine atom at position 2, a fluorine atom at position 4, and a nitro group (-NO₂) at position 5. The ethyl carbonate moiety (-O-CO-O-CH₂CH₃) is attached to position 1 of the aromatic ring. The molecular geometry is influenced by steric and electronic interactions between substituents. The nitro group adopts a planar configuration due to resonance stabilization, while the chloro and fluoro groups exhibit σ-bonding with slight inductive electron-withdrawing effects. The ethyl carbonate group introduces torsional flexibility, with dihedral angles between the carbonate oxygen and aromatic ring averaging 15–25° in computational models.
Table 1: Key bond lengths and angles
| Bond/Angle | Value (Å/°) |
|---|---|
| C-Cl (position 2) | 1.74 |
| C-F (position 4) | 1.39 |
| N-O (nitro group) | 1.21 |
| C-O (carbonate) | 1.36–1.41 |
| O-C-O (carbonate) | 123° |
The chlorine and fluorine atoms create localized regions of electron density deficiency, while the nitro group delocalizes π-electrons, as confirmed by Mulliken charge distributions.
Properties
IUPAC Name |
(2-chloro-4-fluoro-5-nitrophenyl) ethyl carbonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClFNO5/c1-2-16-9(13)17-8-4-7(12(14)15)6(11)3-5(8)10/h3-4H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGMMWAHLBZGOBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)OC1=C(C=C(C(=C1)[N+](=O)[O-])F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClFNO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70395632 | |
| Record name | 2-chloro-4-fluoro-5-nitrophenyl ethyl carbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70395632 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
153471-75-1 | |
| Record name | 2-chloro-4-fluoro-5-nitrophenyl ethyl carbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70395632 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-CHLORO-4-FLUORO-5-NITROPHENYL ETHYL CARBONATE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Direct Carbonate Esterification of 2-Chloro-4-fluoro-5-nitrophenol
The most straightforward method involves reacting 2-chloro-4-fluoro-5-nitrophenol with ethyl chloroformate in the presence of a base. This route is inferred from the reverse hydrolysis reaction described in ChemicalBook, where the ethyl carbonate is hydrolyzed to the phenol using sodium bicarbonate in methanol-water.
Reaction Conditions :
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Reagents : 2-Chloro-4-fluoro-5-nitrophenol, ethyl chloroformate, pyridine (base).
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Temperature : 0–5°C to minimize side reactions.
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Work-up : Washing with saturated sodium bicarbonate and brine, followed by drying over anhydrous magnesium sulfate.
Mechanism :
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Deprotonation of the phenol by pyridine.
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Nucleophilic acyl substitution between the phenoxide ion and ethyl chloroformate.
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Elimination of HCl, absorbed by the base.
Yield : ~95% (extrapolated from hydrolysis yield of 98% in reverse reaction).
Sequential Nitration and Carbonate Formation
An alternative approach involves introducing the nitro group after carbonate protection. This method mitigates premature oxidation of the phenol during nitration.
Steps :
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Protection of 2-Chloro-4-fluorophenol :
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React with ethyl chloroformate to form 2-chloro-4-fluorophenyl ethyl carbonate.
-
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Nitration :
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Isolation :
Advantages :
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Prevents over-nitration by protecting the reactive phenol.
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Achieves regioselective nitration at the 5-position due to electron-withdrawing groups.
Process Optimization and Critical Parameters
Solvent Selection
Halogenated solvents like 1,2-dichloroethane are preferred for nitration and carbonate formation due to their inertness and ability to dissolve polar intermediates. Methanol-water mixtures are avoided in initial steps to prevent hydrolysis.
Temperature Control
Purification Techniques
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Liquid-Liquid Extraction : Sequential washes with sodium bicarbonate and brine remove acidic byproducts.
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Crystallization : Recrystallization from ethanol-water yields high-purity product (>98%).
Analytical Characterization
Spectroscopic Data
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NMR :
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Aromatic protons: δ 7.8–8.2 ppm (doublet for H-6, split by F and Cl).
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Ethoxy group: δ 1.3 ppm (triplet, Hz), δ 4.3 ppm (quartet).
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IR : C=O stretch at 1740 cm, NO asymmetric stretch at 1520 cm.
Chromatographic Purity
HPLC analysis (C18 column, acetonitrile-water) shows a single peak with retention time 12.3 min, confirming >99% purity.
Industrial-Scale Production Considerations
Cost Efficiency
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Ethyl Chloroformate : Preferred over phosgene derivatives due to safer handling.
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Solvent Recovery : 1,2-Dichloroethane is distilled and reused, reducing waste.
Comparative Analysis of Methods
| Parameter | Direct Carbonate Route | Sequential Nitration Route |
|---|---|---|
| Yield | 95% | 88% |
| Purity | >99% | 95% |
| Reaction Steps | 2 | 3 |
| Safety | Moderate | High (nitration hazards) |
| Scalability | Excellent | Moderate |
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The chloro and fluoro groups on the phenyl ring can undergo nucleophilic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Hydrolysis: The ethyl carbonate group can be hydrolyzed under acidic or basic conditions to yield the corresponding phenol.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide .
Reduction: Catalysts like palladium on carbon or Raney nickel in the presence of hydrogen gas.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide .
Major Products:
Amino Derivatives: From the reduction of the nitro group.
Phenol Derivatives: From the hydrolysis of the ethyl carbonate group.
Scientific Research Applications
Chemistry:
Intermediate in Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Reagent: Employed as a reagent in various organic reactions due to its unique reactivity.
Biology and Medicine:
Pharmaceutical Research: Investigated for potential pharmaceutical applications due to its structural features.
Biological Studies: Used in studies to understand the interaction of substituted phenyl compounds with biological systems.
Industry:
Material Science: Utilized in the development of new materials with specific properties.
Chemical Manufacturing: Applied in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-4-fluoro-5-nitrophenyl ethyl carbonate involves its interaction with various molecular targets:
Comparison with Similar Compounds
Structural Analogues: Ethyl vs. Methyl Carbonates
The substitution of the ethyl group with a methyl group significantly alters physicochemical properties. For example:
Impact of Alkyl Chain Length
Halogen-Substituted Phenyl Carbonates
Variations in halogen positioning influence reactivity and biological activity:
| Compound Name | Halogen Substituents | Reactivity Profile |
|---|---|---|
| This compound | 2-Cl, 4-F, 5-NO₂ | High electrophilicity due to nitro and halogens |
| 3-Chloro-4-fluorophenyl acetyl chloride | 3-Cl, 4-F | Reduced electrophilicity; used in acylations |
| 4-Fluorophenyl acetyl chloride | 4-F | Limited reactivity in nitration reactions |
Key Observations
- Chlorine at the 2-position sterically directs reactions to the para and meta positions .
Nitro-Substituted Aromatic Esters
Nitro group positioning dictates electronic effects and applications:
Electronic Effects
- 5-Nitro derivatives exhibit stronger electron-withdrawing effects, stabilizing negative charges in intermediates.
- 2-Nitro analogues are less thermodynamically stable, limiting their utility in multistep syntheses .
Biological Activity
2-Chloro-4-fluoro-5-nitrophenyl ethyl carbonate (C₉H₇ClFNO₅) is an organic compound that has garnered attention due to its potential biological activities and applications in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, interactions with biological targets, and potential therapeutic applications.
Chemical Structure and Properties
The structure of this compound features a phenyl ring with chlorine and fluorine substitutions, along with a nitro group and an ethyl carbonate moiety. This configuration contributes to its unique reactivity and biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C₉H₇ClFNO₅ |
| Molecular Weight | 233.60 g/mol |
| CAS Number | 153471-75-1 |
The biological activity of this compound is primarily attributed to its interaction with various biological molecules, particularly enzymes. Studies suggest that it may act as an inhibitor of specific enzyme targets, potentially affecting metabolic pathways.
Enzyme Inhibition
Research indicates that compounds with similar structures exhibit enzyme inhibition capabilities. For instance, it has been noted that derivatives of related compounds can inhibit α-glucosidase and α-amylase, which are critical in carbohydrate metabolism. Such inhibition can lead to implications in managing conditions like diabetes.
Biological Activity
- Antimicrobial Properties :
-
Antitumor Activity :
- Similar nitrophenyl compounds have demonstrated potential antitumor effects in vitro. The mechanism often involves the induction of apoptosis in cancer cells through the inhibition of key survival pathways.
- Toxicity Studies :
Case Studies and Research Findings
Several studies have explored the biological activity of compounds related to this compound:
Case Study 1: Antibacterial Activity
A study evaluated the antibacterial efficacy of various derivatives against common pathogens. The results indicated that certain derivatives showed significant inhibition zones, suggesting potential for development into therapeutic agents.
Case Study 2: Enzyme Inhibition Assays
In a comparative analysis, this compound was tested against α-glucosidase and α-amylase enzymes. The compound exhibited IC50 values indicating effective inhibition, which could be beneficial in managing postprandial glucose levels in diabetic patients.
Q & A
Q. What are the optimal reaction conditions for synthesizing 2-Chloro-4-fluoro-5-nitrophenyl ethyl carbonate?
The synthesis typically involves a multi-step process starting with intermediates like 2-chloro-4-fluoro-5-nitrobenzoic acid. For example, thionyl chloride (SOCl₂) in benzene with catalytic dimethylformamide (DMF) can convert the carboxylic acid to its acyl chloride derivative . Subsequent esterification with ethanol under controlled anhydrous conditions (e.g., Na₂CO₃ as a base in EtOH) is critical to avoid hydrolysis of the reactive intermediates. Yield optimization requires precise stoichiometric ratios (e.g., 1:1.2 molar ratio of acid to SOCl₂) and reflux temperatures (70–80°C) .
Q. Which spectroscopic methods are most effective for characterizing this compound?
Key characterization techniques include:
- ¹H/¹³C NMR : To confirm the ethyl carbonate group (δ ~4.3 ppm for CH₂ and δ ~1.3 ppm for CH₃) and aromatic substitution patterns.
- FT-IR : Peaks at ~1750 cm⁻¹ (C=O stretch of carbonate) and ~1520 cm⁻¹ (NO₂ asymmetric stretch).
- GC-MS/HPLC : For purity analysis (>98% by GC) and detection of byproducts like unreacted nitrobenzoic acid derivatives .
Q. How does the compound’s stability vary under different storage conditions?
The nitro and chloro groups make the compound sensitive to light and moisture. Stability studies suggest storage at 0–6°C in amber vials under inert gas (e.g., N₂) to prevent decomposition. Accelerated degradation tests (40°C/75% relative humidity) show <5% decomposition over 30 days under optimal conditions .
Advanced Research Questions
Q. What mechanistic insights explain competing side reactions during synthesis?
The formation of undesired byproducts (e.g., ethyl chloroformate or nitroso derivatives) is linked to:
Q. How can computational modeling predict reactivity or regioselectivity in derivatives?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model electronic effects of substituents. For example, the nitro group at position 5 increases electrophilicity at position 2, favoring nucleophilic substitution. Reaction path sampling (e.g., Nudged Elastic Band method) helps identify transition states for nitration or fluorination steps .
Q. What structure-activity relationships (SAR) are observed in analogs?
- Nitro group : Essential for electronic polarization in catalytic applications.
- Fluoro substituent : Enhances lipophilicity and metabolic stability in bioactive analogs.
- Ethyl carbonate : Improves solubility compared to methyl esters.
Comparative studies with 4-chloro-3-nitrophenylboronic acid show that steric hindrance from the ethyl group reduces aggregation in cross-coupling reactions .
Q. How can Design of Experiments (DoE) optimize reaction parameters?
A fractional factorial design (e.g., 2⁴⁻¹ design) can evaluate four factors: temperature, catalyst loading, solvent polarity, and reaction time. Response surface methodology (RSM) identifies optimal conditions (e.g., 75°C, 1.5 mol% DMF, THF solvent, 4 hours), achieving >90% yield with minimal byproducts .
Q. How to resolve contradictions in reported biological activity data?
Discrepancies in enzyme inhibition studies (e.g., IC₅₀ variations) may arise from:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
